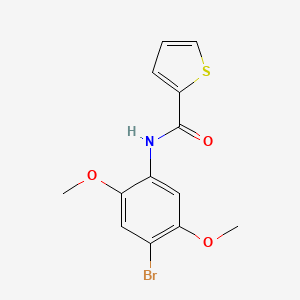

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide

CAS No.: 5868-20-2

Cat. No.: VC10840957

Molecular Formula: C13H12BrNO3S

Molecular Weight: 342.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5868-20-2 |

|---|---|

| Molecular Formula | C13H12BrNO3S |

| Molecular Weight | 342.21 g/mol |

| IUPAC Name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16) |

| Standard InChI Key | FREZRUDZUFXINO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br |

| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene-2-carboxamide core substituted at the nitrogen atom with a 4-bromo-2,5-dimethoxyphenyl group. The bromine atom at the para position and methoxy groups at the 2- and 5-positions of the phenyl ring contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions .

Physicochemical Parameters

Key properties include:

These properties suggest moderate thermal stability and low volatility, making it suitable for high-temperature synthetic applications.

Synthetic Methodologies

Condensation Reactions

A common route involves the condensation of 5-bromothiophene-2-carboxylic acid with 4-bromo-2,5-dimethoxyaniline. Titanium tetrachloride () and pyridine are often employed as catalysts, yielding the target compound with efficiencies up to 75% . For example:

Suzuki-Miyaura Cross-Coupling

Modifications to the phenyl ring can be achieved via Suzuki coupling. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide—a structural analog—was synthesized using Pd(PPh) as a catalyst, demonstrating the adaptability of this scaffold for functionalization .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies

DFT analyses of analogous thiophene-2-carboxamides reveal critical electronic parameters:

| Compound | (eV) | (eV) | (eV) | Hyperpolarizability (, a.u.) |

|---|---|---|---|---|

| 4a | -6.781 | -1.958 | 4.823 | 2700.54 |

| 4b | -6.770 | -2.006 | 4.763 | 4139.08 |

These data highlight narrow HOMO-LUMO gaps () and significant nonlinear optical (NLO) activity, suggesting utility in photonic materials .

Spectroscopic Characterization

-

IR: Strong absorption bands at confirm the carboxamide () stretch.

-

: Signals at correspond to methoxy protons, while aromatic protons resonate between .

Toxicity and Metabolic Considerations

While direct toxicity data for this compound are scarce, structurally related phenethylamines like 2C-B undergo oxidative deamination to produce metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid . Interspecies variations in hepatic metabolism (e.g., demethylation in mice vs. humans) underscore the need for species-specific toxicological profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume